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Compound of Interest

Compound Name: Antibacterial agent 217

Cat. No.: B15567389 Get Quote

An in-depth guide for researchers, scientists, and drug development professionals on the

chemical properties and biological activity of Antibacterial Agent 217 and the similarly named

compound L-681,217.

Antibacterial Agent 217 (Compound 24)
Antibacterial Agent 217, also identified as Compound 24 in recent literature, is a novel

thiazole-fused bisnoralcohol derivative.[1] This compound has demonstrated moderate

antibacterial activity, specifically against Staphylococcus species, and is noted for its lack of

cytotoxicity and hemolytic effects.[1][2]

Chemical Structure
The chemical structure of Antibacterial Agent 217 (Compound 24) is a disubstituted N-phenyl

thiourea derivative fused with a bisnoralcohol moiety.[1]

(The precise chemical structure of Compound 24 is depicted in the 2024 ACS Omega paper by

Roy S, et al. Due to copyright restrictions, the image cannot be reproduced here. Please refer

to the original publication for the exact structural formula.)

Quantitative Data: Antibacterial Activity
The antibacterial efficacy of Agent 217 (Compound 24) was determined by its Minimum

Inhibitory Concentration (MIC) against a panel of bacteria. The results are summarized in the

table below.[1]
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Bacterial Strain Abbreviation MIC (μg/mL)

Staphylococcus aureus (ATCC

25923)
Sa23 32

Staphylococcus aureus (ATCC

700699)
Sa99 32

Staphylococcus aureus

Newman
SaN 32

Staphylococcus epidermidis

(ATCC 700296)
Se 32

Enterococcus faecalis (ATCC

29212)
Ef12 >64

Enterococcus faecalis (ATCC

51299)
Ef99 >64

Enterococcus faecium (ATCC

700221)
Efm21 >64

Bacillus subtilis (ATCC 6623) Bs >64

Data sourced from Roy S, et al. ACS Omega. 2024.[1]

Experimental Protocols
The synthesis of the library of thiazole-fused bisnoralcohol derivatives, including Compound 24,

involves a key step where an epoxy-bisnoralcohol is reacted with a thiourea derivative.[1]

Procedure:

An epoxy-bisnoralcohol (0.5 mmol) and the respective thiourea derivative (0.55 mmol) are

combined in acetic acid (5 mL) in a round-bottom flask.

The mixture is heated to 100 °C for 8 hours.

After the reaction is complete, sodium bicarbonate is carefully added to neutralize the acetic

acid, followed by the addition of water to precipitate the product.
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The precipitate is washed thoroughly with water and dried under a vacuum to yield the pure

product.

If necessary, recrystallization from acetonitrile is performed to achieve higher purity.[1]

Synthesis Workflow
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Synthetic workflow for Thiazole-Fused Bisnoralcohol Derivatives.

The antibacterial activity was assessed using a broth microdilution method to determine the

MIC values.
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Procedure:

Bacterial strains are cultured in appropriate growth media.

A serial dilution of the test compound (e.g., Compound 24) is prepared in a 96-well microtiter

plate.

Each well is inoculated with a standardized bacterial suspension.

The plates are incubated under suitable conditions for bacterial growth.

The MIC is determined as the lowest concentration of the compound that completely inhibits

visible bacterial growth. Vancomycin is used as a positive control, while DMSO and growth

media serve as negative controls.[1]

L-681,217: An Elfamycin Antibiotic
L-681,217 is a structurally distinct antibiotic belonging to the elfamycin family, originally isolated

from Streptomyces cattleya. It is important to differentiate this compound from Antibacterial
Agent 217 (Compound 24) despite the similarity in their numerical designation.

Chemical Structure
The chemical formula for L-681,217 is C₃₆H₅₃NO₁₀.

(A visual representation of L-681,217's structure can be found on chemical supplier websites

and in the cited literature. For copyright reasons, it is not reproduced here.)

Mechanism of Action
L-681,217 inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[3]

EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome

during the elongation phase of protein translation. By binding to EF-Tu, L-681,217 interferes

with this process, leading to the cessation of protein synthesis and ultimately bacterial cell

death.
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Mechanism of Action of L-681,217
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Inhibition of bacterial protein synthesis by L-681,217 via EF-Tu.

Quantitative Data: Biological Activity
The activity of L-681,217 has been quantified in various assays.
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Assay Organism/System Value

poly(U)-dependent poly(Phe)

synthesis
E. coli EC₅₀ = 0.4 µM

EF-Tu-associated GTPase

activity
E. coli EC₅₀ = 6 µM

poly(U)-dependent poly(Phe)

synthesis
S. aureus EC₅₀ > 1000 µM

Experimental Protocols
A sensitive CFPS assay can be used to evaluate the inhibitory activity of compounds like L-

681,217.[3]

Procedure:

A cell-free extract containing the necessary machinery for transcription and translation (e.g.,

from E. coli) is prepared.

A DNA template encoding a reporter protein, such as superfolder Green Fluorescent Protein

(sfGFP), is added to the extract.

The test compound (L-681,217) is added at various concentrations.

The reaction is incubated to allow for protein synthesis.

The amount of synthesized reporter protein is quantified, typically by measuring

fluorescence.

The concentration of the inhibitor that reduces protein synthesis by 50% (IC₅₀ or EC₅₀) is

determined.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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